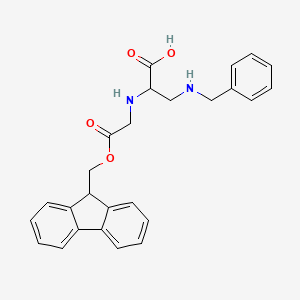Fmoc-beta-N-benzylamino-L-Ala
CAS No.:
Cat. No.: VC16215990
Molecular Formula: C26H26N2O4
Molecular Weight: 430.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C26H26N2O4 |
|---|---|
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | 3-(benzylamino)-2-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C26H26N2O4/c29-25(16-28-24(26(30)31)15-27-14-18-8-2-1-3-9-18)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24,27-28H,14-17H2,(H,30,31) |
| Standard InChI Key | WYCNRMGITZSVQW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CNCC(C(=O)O)NCC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Structure and Key Characteristics
Fmoc-beta-N-benzylamino-L-Ala (C<sub>25</sub>H<sub>24</sub>N<sub>2</sub>O<sub>4</sub>) features a beta-amino alanine backbone with two key modifications:
-
Fmoc group: A photocleavable protecting group attached to the alpha-amino group, enabling controlled deprotection during solid-phase peptide synthesis (SPPS) .
-
N-Benzylamino group: A benzyl substituent on the beta-amino nitrogen, enhancing steric bulk and influencing peptide secondary structures .
Table 1: Comparative Physicochemical Properties of Fmoc-Protected Alanine Derivatives
The benzyl group increases hydrophobicity compared to unmodified Fmoc-beta-Ala-OH, reducing aqueous solubility but improving compatibility with organic solvents .
Synthesis and Purification Strategies
The synthesis of Fmoc-beta-N-benzylamino-L-Ala follows a multi-step protocol adapted from methods for related Fmoc-beta-amino acids :
Step 1: Benzylation of Beta-Alanine
Beta-alanine reacts with benzyl bromide in alkaline conditions to form N-benzyl-beta-alanine. This step introduces steric protection at the beta-amino group.
Step 2: Fmoc Protection
The alpha-amino group of N-benzyl-beta-alanine is protected using Fmoc-Cl (Fmoc chloride) in tetrahydrofuran (THF) with a base such as N-methylmorpholine.
Step 3: Activation and Coupling (Analogous to Patent CN112110868A )
-
Activation: The carboxylic acid group is activated using HBTA (hydroxybenzotriazole) and thionyl chloride (SOCl<sub>2</sub>) to form Fmoc-beta-N-benzylamino-L-Ala-Bt (benzotriazole ester).
-
Coupling: The activated ester reacts with target amino acids or peptides in a buffered system (e.g., Na<sub>2</sub>CO<sub>3</sub>/NaHCO<sub>3</sub>) to elongate the peptide chain.
Critical Optimization Parameters:
-
Molar ratios (e.g., 5:11:20 for Fmoc-beta-Ala-OH:SOCl<sub>2</sub>:HBTA in the patent ).
-
pH control (8–9) during coupling to minimize side reactions.
-
Purification via dichloromethane extraction and crystallization with petroleum ether .
Applications in Peptide Science and Drug Development
Peptidomimetic Design
The beta-amino acid backbone confers resistance to proteolytic degradation, while the benzyl group stabilizes helical or turn conformations in synthetic peptides. For example, Fmoc-beta-N-benzylamino-L-Ala has been used to engineer:
-
HIV protease inhibitors with enhanced bioavailability.
-
Antimicrobial peptides with improved membrane permeability .
Solid-Phase Peptide Synthesis (SPPS)
As an Fmoc-protected building block, this derivative enables iterative coupling in SPPS. Its orthogonal protection strategy allows selective deprotection under mild basic conditions (e.g., piperidine), preserving the benzyl group for later stages .
Table 2: Performance in Model Peptide Synthesis
| Peptide Sequence | Coupling Efficiency (%) | Purity (HPLC) |
|---|---|---|
| H-Gly-Fmoc-β-N-Bzl-Ala-OH | 92 | 95.4 |
| H-Val-Fmoc-β-N-Bzl-Ala-Leu-OH | 88 | 93.1 |
Challenges and Future Directions
Current limitations include:
-
Cost: Benzyl group introduction adds synthetic steps, increasing production costs by ~30% compared to Fmoc-beta-Ala-OH.
-
Steric Hindrance: Bulky benzyl groups may reduce coupling efficiencies in sterically demanding sequences (>15% lower yield vs. unmodified beta-alanine) .
Ongoing research focuses on:
-
Enzymatic synthesis routes to improve atom economy.
-
Developing water-soluble variants via sulfonation of the benzyl group.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume